1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O2/c1-26-13-7-6-9(8-11(13)18)25-15(20)14(22-24-25)17-21-16(23-27-17)10-4-2-3-5-12(10)19/h2-8H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLZBIYBLGFMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the structural features of triazoles and oxadiazoles. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Anticancer Activity
Research indicates that compounds with triazole and oxadiazole moieties exhibit significant anticancer properties. The hybridization of these two scaffolds has been shown to enhance bioactivity against various cancer cell lines. For instance:
- Mechanisms of Action : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Cell Lines Tested : Studies have demonstrated efficacy against breast cancer cell lines (e.g., MCF-7), with mechanisms involving apoptosis induction through p53 pathway activation .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.034 | HDAC inhibition |
| MDA-MB-231 | 0.045 | Apoptosis via caspase activation |
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been supported by studies indicating a reduction in pro-inflammatory cytokine production.
Mechanism Insights:
The compound's ability to modulate inflammatory pathways suggests its utility in conditions characterized by excessive inflammation.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Study on Triazole Derivatives : A study demonstrated that triazole derivatives significantly reduced tumor size in animal models, suggesting potential for therapeutic use in human cancers .
- Oxadiazole Compounds : Research on oxadiazole derivatives indicated their role in inhibiting bacterial growth and inflammatory responses, paving the way for new antibiotic therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aryl-Substituted Triazoles
Triazole derivatives with varying aryl substituents exhibit distinct physicochemical properties. For example:
- 1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f): Features a 4-fluoro-2-methylphenyl group, yielding a melting point of 154–155°C .
- 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine derivatives (2l, 2m, 2n) : Substituents like 3-chloropyridinyl (2l, m.p. 199–200°C) and 4-chloropyrimidinyl (2n, m.p. 156–157°C) influence melting points and crystallinity due to halogen interactions .
Key Insight: The target compound’s 3-chloro-4-methoxyphenyl group likely enhances thermal stability compared to non-halogenated analogs, while the 2-fluorophenyl-oxadiazole moiety may increase electron deficiency, affecting reactivity .
Oxadiazole-Containing Analogues
The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry. Notable examples include:
- E595-0525 (1-(3,5-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine): Features a 4-ethoxyphenyl-oxadiazole group, with a molecular formula of C20H20N6O2.
- 4-(3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-1-(3-Methoxyphenyl)-1H-1,2,3-Triazol-5-Amine : Structural similarity to the target compound but with a bromine substituent, which may influence lipophilicity and metabolic stability .
Key Insight : Halogen substituents (Cl, F, Br) on aryl groups enhance intermolecular interactions (e.g., halogen bonding) and may improve crystallinity, as observed in isostructural chloro/bromo derivatives (compounds 4 and 5, m.p. ~156–169°C) .
Chloro/Fluoro-Substituted Heterocycles
Chloro- and fluorophenyl groups are common in bioactive molecules. Examples include:
- 3-(3-Chloro-4-Fluorophenyl)-1,2-Oxazol-5-Amine : A simpler oxazole derivative with a molecular weight of 212.61 g/mol. The absence of a triazole ring reduces hydrogen-bonding capacity compared to the target compound .
- 5-[(3-Chloro-4-Fluorophenyl)Methyl]-1,3-Thiazol-2-Amine : A thiazole derivative with a chloro-fluorophenyl group, highlighting how heterocycle choice (thiazole vs. triazole) impacts electronic properties and solubility .
Key Insight : The target compound’s combination of triazole and oxadiazole rings creates a conjugated system that may enhance π-π stacking in crystal lattices, as seen in isostructural compounds 4 and 5 .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Substituents | Molecular Formula | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| Target Compound | 3-Cl-4-MeOPh, 2-FPh-Oxadiazole | C₁₇H₁₂ClFN₆O₂ | N/A | Dual heterocyclic system |
| 1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f) | 4-F-2-MePh | C₂₂H₂₀FN₅ | 154–155 | High yield (84%) |
| E595-0525 | 3,5-diMePh, 4-EtOPh-Oxadiazole | C₂₀H₂₀N₆O₂ | N/A | Ethoxy group enhances lipophilicity |
| 3-(3-Chloro-4-Fluorophenyl)-1,2-Oxazol-5-Amine | 3-Cl-4-FPh | C₉H₆ClFN₂O | N/A | Simplified oxazole scaffold |
Table 2: Substituent Effects on Properties
| Substituent Type | Example Compound | Impact on Properties |
|---|---|---|
| Electron-withdrawing (F) | Target Compound | Increases oxadiazole electrophilicity; enhances crystallinity via halogen bonding |
| Electron-donating (MeO) | 2m (3,5-diMePh) | Lowers melting point (154°C vs. 199°C for 2l) due to reduced intermolecular forces |
| Halogen (Cl, Br) | Compounds 4 and 5 | Isostructural packing with slight lattice adjustments; potential antimicrobial activity |
Preparation Methods
Azide Preparation
The synthesis begins with the preparation of 3-chloro-4-methoxyphenyl azide:
- Nitration and Methoxylation : 3-Chloro-4-methoxyaniline is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by azide formation via reaction with sodium azide (NaN₃).
- Purification : The azide is isolated via extraction with dichloromethane and dried over anhydrous sodium sulfate.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | H₂O/CH₂Cl₂ |
| Yield | 85–90% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide reacts with a propargyl amine derivative under CuAAC conditions:
- Propargyl Amine Synthesis : tert-Butoxycarbonyl (Boc)-protected propargyl amine is prepared by reacting propargyl bromide with Boc-protected ammonia.
- Cycloaddition : The azide and alkyne undergo Cu(I)-catalyzed [3+2] cycloaddition using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/H₂O (1:1) at 25°C.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, triazole-H), 7.45–7.40 (m, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 5.21 (s, 2H, NH₂).
- HRMS (ESI) : m/z calcd for C₁₀H₁₀ClN₃O [M+H]⁺: 248.0589; found: 248.0586.
Synthesis of 3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-yl Fragment
Amidoxime Formation
2-Fluorobenzonitrile is converted to 2-fluorobenzamidoxime:
- Hydroxylamine Reaction : 2-Fluorobenzonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) under reflux for 6 hours.
- Isolation : The amidoxime precipitates upon cooling and is recrystallized from ethanol.
Yield : 78–82%
Oxadiazole Cyclization
The amidoxime undergoes cyclocondensation with ethyl chloroacetate:
- Reaction Conditions : Amidoxime (1 eq), ethyl chloroacetate (1.2 eq), and triethylamine (2 eq) in dry toluene at 110°C for 12 hours.
- Workup : The mixture is filtered, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
Analytical Data :
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.3 (C=O), 159.8 (C-F), 131.2–115.4 (Ar-C), 175.6 (oxadiazole-C).
- Melting Point : 142–144°C.
Coupling of Triazole and Oxadiazole Fragments
Nucleophilic Aromatic Substitution
The triazole amine reacts with the oxadiazole chloride:
- Chlorination : The oxadiazole’s 5-position is chlorinated using phosphorus oxychloride (POCl₃) at 80°C for 3 hours.
- Substitution : The triazole amine (1.1 eq) and oxadiazole chloride (1 eq) react in dimethylformamide (DMF) with potassium carbonate (2 eq) at 60°C for 8 hours.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Yield | 65–70% |
Palladium-Catalyzed Cross-Coupling
Alternative coupling via Suzuki-Miyaura reaction:
- Borylation : The oxadiazole fragment is converted to a boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
- Coupling : The triazole bromide reacts with the boronic ester under Pd(PPh₃)₄ catalysis in dioxane/H₂O (4:1) at 90°C.
Comparative Yields :
| Method | Yield (%) |
|---|---|
| Nucleophilic | 65–70 |
| Suzuki | 75–80 |
Mechanistic Insights and Side Reactions
Triazole Formation Mechanism
The CuAAC proceeds via a stepwise mechanism:
- Copper Acetylide Formation : Cu(I) coordinates to the alkyne, forming a π-complex.
- Azide Coordination : The azide approaches the copper center, leading to a six-membered transition state.
- Cyclization : Ring closure generates the 1,2,3-triazole, with regioselectivity controlled by steric and electronic factors.
Oxadiazole Cyclization Pathways
The amidoxime-ester cyclocondensation involves:
- Nucleophilic Attack : The amidoxime’s oxygen attacks the ester carbonyl.
- Elimination : Ethanol is expelled, forming the oxadiazole ring.
Side Products :
- Open-Chain Intermediates : Due to incomplete cyclization (5–10% yield loss).
- Regioisomeric Oxadiazoles : Minimized by optimizing stoichiometry and temperature.
Analytical Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.24 (s, 1H, triazole-H), 7.89–7.82 (m, 2H, Ar-H), 7.51–7.45 (m, 2H, Ar-H), 6.99 (d, J = 8.4 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃).
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 161.2 (C-F), 154.8 (oxadiazole-C), 148.3 (triazole-C), 134.5–114.2 (Ar-C), 56.1 (OCH₃).
HRMS (ESI) :
Purity Assessment
- HPLC : >98% purity (C₁₈ column, acetonitrile/H₂O gradient).
- Elemental Analysis : C, 52.11%; H, 3.16%; N, 20.31% (theoretical: C, 52.37%; H, 3.18%; N, 20.38%).
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
- Atom Economy : 78% for CuAAC vs. 65% for nucleophilic substitution.
- E-Factor : 12.5 (kg waste/kg product) for multi-step synthesis.
Q & A
Basic: What are the common synthetic routes for this compound, and how do reaction conditions affect yield?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Step 1: Formation of the oxadiazole ring via cyclization of amidoxime precursors with carboxylic acid derivatives under reflux in ethanol or DMF .
- Step 2: Introduction of the triazole ring using CuAAC, requiring strict temperature control (60–80°C) and inert atmospheres to prevent side reactions .
- Step 3: Functionalization of the phenyl rings via nucleophilic substitution, often requiring catalysts like K₂CO₃ and solvents such as acetonitrile .
Critical Parameters:
- Temperature: Higher temperatures (>80°C) may degrade sensitive intermediates.
- Catalysts: Cu(I) catalysts (e.g., CuSO₄·NaAscorbate) improve triazole ring formation efficiency .
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction purification via column chromatography .
Yield Optimization:
- Yields range from 40–70%, with lower yields attributed to steric hindrance from the 3-chloro-4-methoxyphenyl group. Recrystallization in ethanol/water mixtures improves purity .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.9 ppm). Triazole and oxadiazole carbons appear at δ 140–160 ppm in ¹³C NMR .
- 19F NMR: Detects the 2-fluorophenyl substituent (δ -110 to -115 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- X-ray Crystallography: Resolves structural ambiguities (e.g., tautomerism) using SHELXL for refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
